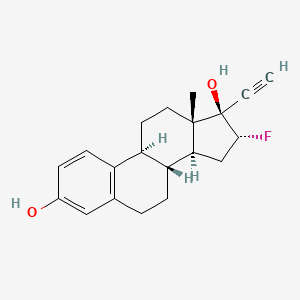

17-Ethynyl-16-fluoroestradiol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

92817-14-6 |

|---|---|

Molecular Formula |

C20H23FO2 |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

(8R,9S,13S,14S,16R,17R)-17-ethynyl-16-fluoro-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C20H23FO2/c1-3-20(23)18(21)11-17-16-6-4-12-10-13(22)5-7-14(12)15(16)8-9-19(17,20)2/h1,5,7,10,15-18,22-23H,4,6,8-9,11H2,2H3/t15-,16-,17+,18-,19+,20+/m1/s1 |

InChI Key |

IFDRGXJMFGLUCN-NADOGSGZSA-N |

SMILES |

CC12CCC3C(C1CC(C2(C#C)O)F)CCC4=C3C=CC(=C4)O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@]2(C#C)O)F)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CC12CCC3C(C1CC(C2(C#C)O)F)CCC4=C3C=CC(=C4)O |

Synonyms |

17-ethynyl-16-fluoroestradiol 17-ethynyl-FES |

Origin of Product |

United States |

Synthetic Methodologies for 17 Ethynyl 16 Fluoroestradiol and Analogous Structures

Chemical Synthesis Pathways for Steroidal Scaffolds

The construction of the core steroidal scaffold, the foundational structure for 17-ethynyl-16-fluoroestradiol, begins with precursor molecules that already contain the characteristic four-ring system of steroids. A common starting material for the synthesis of various steroidal hormones is 17α,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate. americanpharmaceuticalreview.com This intermediate is pivotal for producing a range of glucocorticoids. americanpharmaceuticalreview.com The synthesis process often involves the reaction of this intermediate with benzoyl chloride to form an enolester, which then undergoes a stereoselective reaction with an electrophilic fluorinating agent to introduce a fluorine atom at the 6α-position. americanpharmaceuticalreview.com

Another critical precursor in the synthesis of estrogen derivatives is estrone. The development of orally active estrogens, such as ethinylestradiol, was achieved by modifying the estradiol (B170435) molecule. Specifically, the introduction of an ethynyl (B1212043) group at the 17th carbon position of estradiol significantly enhanced its oral bioavailability, leading to its widespread use. drugbank.com

The synthesis of fluorinated steroids, in general, has been a subject of extensive research due to the enhanced biological potency often associated with the presence of fluorine. acs.org The introduction of fluorine can suppress undesirable metabolic pathways and reduce binding to serum proteins. acs.org

Stereoselective Introduction of the 16-Fluoro Moiety

The introduction of a fluorine atom at the 16-position of the steroid nucleus with specific stereochemistry is a critical step in the synthesis of 16-fluoroestrogens. A notable method involves the reaction of a fluoride (B91410) ion with a precursor molecule containing a leaving group at the desired position. For instance, 16α-fluoroestradiol and its 16β-epimer can be synthesized from the corresponding epimeric [[(trifluoromethyl)sulfonyl]oxy]estrone precursors. acs.orgosti.gov This reaction proceeds via a nucleophilic displacement mechanism where the fluoride ion attacks the carbon bearing the triflate leaving group. acs.org The reaction is known to be rapid and efficient, even at room temperature and with low concentrations of fluoride ions. acs.orgosti.gov

The stereoselectivity of this fluorination reaction is noteworthy. The attack of the fluoride ion typically occurs from the side opposite to the leaving group, resulting in an inversion of configuration at the C16 position. acs.org This allows for the controlled synthesis of either the 16α- or 16β-fluoro isomer by selecting the appropriate stereoisomer of the precursor.

Other fluorinating agents and strategies have also been explored. For example, N-fluoropyridinium triflate has demonstrated high regioselectivity in the fluorination of steroids. orgsyn.org In one instance, it was used to exclusively produce a 6-fluoro steroid from a starting material with two reactive sites. orgsyn.org Similarly, electrophilic fluorinating agents can be used to introduce fluorine at the 6α-position of certain steroid intermediates. americanpharmaceuticalreview.com The choice of fluorinating agent and reaction conditions is crucial for achieving the desired regio- and stereoselectivity.

Incorporation of the 17-Ethynyl Group

The addition of the 17-ethynyl group is a key modification that enhances the biological properties of estradiol and its analogs. This transformation is typically carried out on a 17-keto steroid precursor. The ethynyl group is introduced at the C17 position of the estradiol molecule. drugbank.com

A common method for this ethynylation reaction involves the use of lithium trimethylsilylacetylide. nih.goviaea.org This reagent adds to the ketone at C17, and subsequent removal of the trimethylsilyl (B98337) protecting group yields the desired 17-ethynyl functionality. This method has been successfully employed in the synthesis of 17-ethynyl-substituted 16α-[¹⁸F]fluoroestradiols. nih.goviaea.org

The introduction of the ethynyl group at the 17α-position can be achieved by reacting the corresponding 16-fluoroestrone with an ethynylating agent. acs.orgosti.gov The stereochemistry of the resulting 17-hydroxyl group is influenced by the substituent at the 16α-position, which can reduce the selectivity of the reaction, leading to the formation of some of the 17α-estradiol isomer. acs.org

The development of ethinylestradiol, the 17α-ethynyl analog of estradiol, was a significant advancement, resulting in an orally bioactive estrogen that is a component of many oral contraceptives. nih.gov The ethynyl group at C17 makes the molecule more resistant to metabolic degradation in the liver, thereby increasing its oral bioavailability. drugbank.com

Radiosynthesis Techniques for Positron Emission Tomography Applications

The synthesis of radiolabeled compounds for PET imaging requires specialized techniques to incorporate a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), into the target molecule. The short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient radiosynthesis methods. acs.org

Nucleophilic Fluorination Strategies for [¹⁸F]-Labeling

Nucleophilic substitution is the most common method for introducing ¹⁸F into organic molecules. researchgate.net This involves the reaction of [¹⁸F]fluoride ion with a precursor molecule containing a suitable leaving group. To achieve this, the [¹⁸F]fluoride must be dehydrated and the reaction is typically conducted in polar aprotic solvents like acetonitrile (B52724) or dimethyl sulfoxide. acs.org The reactivity of the fluoride ion is enhanced by using a phase transfer catalyst, such as Kryptofix 2.2.2, in combination with a potassium salt, or by using a bulky cation like tetrabutylammonium. acs.org

In the context of 16-fluoroestradiols, the ¹⁸F-labeling is often achieved by nucleophilic displacement of a leaving group, such as a triflate, at the 16β-position of an estradiol precursor. nih.goviaea.org This reaction leads to the formation of the desired 16α-[¹⁸F]fluoro derivative with high specific activity. nih.goviaea.org The reaction conditions, including temperature and the choice of solvent and base, are optimized to maximize the radiochemical yield and purity.

Recent advancements have explored alternative labeling strategies. For instance, the use of iodonium (B1229267) salt precursors has been investigated for the nucleophilic [¹⁸F]fluorination of aromatic rings. nih.gov While this method can be effective, the preparation of the iodonium salt precursor can be challenging. nih.gov

Precursor Design and Optimization for Efficient Radiochemical Yields

The efficiency of the radiosynthesis is highly dependent on the design of the precursor molecule. For the synthesis of [¹⁸F]16α-fluoroestradiol ([¹⁸F]FES), a commonly used precursor is 3-methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone (MMSE). bjrs.org.brnih.govbjrs.org.br This precursor undergoes nucleophilic attack by [¹⁸F]fluoride, followed by a hydrolysis step to yield [¹⁸F]FES. bjrs.org.brnih.gov

Optimization of the synthesis using the MMSE precursor has focused on improving the radiochemical yield and simplifying the purification process. iaea.orgiaea.org Challenges associated with this precursor include difficulties in the hydrolysis and purification steps. iaea.orgiaea.org Researchers have investigated various hydrolysis conditions, such as using different acids and temperatures, to improve the efficiency of this step. snmjournals.orgnih.gov For example, using 1 M H₂SO₄ for deprotection has been shown to be effective. nih.gov

The amount of precursor used can also impact the specific activity of the final product. nih.gov Using a small amount of precursor can lead to a higher specific activity, which is desirable for PET imaging. nih.gov

Table 1: Precursors for Radiosynthesis of [¹⁸F]Fluoroestradiol Derivatives

| Precursor | Labeled Product | Key Features of Synthesis | Reference |

|---|---|---|---|

| 3-methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone (MMSE) | [¹⁸F]16α-fluoroestradiol ([¹⁸F]FES) | Two-step process: ¹⁸F-fluorination followed by hydrolysis. nih.gov | bjrs.org.brnih.govbjrs.org.br |

| 16β-trifluoromethanesulfonate estradiol analog | 16α-[¹⁸F]fluoroestradiol analog | Nucleophilic displacement of triflate group with [¹⁸F]fluoride. nih.gov | nih.goviaea.org |

| Triflate precursor of [¹⁸F]FFNP | [¹⁸F]FFNP | "Fluorination on Sep-Pak" method. nih.gov | nih.govnih.gov |

| 2-(4-((13S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl)-1H-1,2,3-triazol-1-yl)ethyl 4-methylbenzenesulfonate | [¹⁸F]F-FEET | Synthesis via click chemistry. mdpi.com | mdpi.com |

Automated Synthesis Platforms and Their Methodological Advancements

To ensure reproducibility and facilitate the routine production of radiopharmaceuticals like [¹⁸F]FES, automated synthesis platforms are widely used. These systems integrate the various steps of the radiosynthesis, including the trapping of [¹⁸F]fluoride, the labeling reaction, purification, and formulation of the final product. bjrs.org.brresearchgate.netnih.gov

Several commercial and custom-built automated modules are available, such as the GE TRACERlab® MXFDG and the Synthra RNplus platform. bjrs.org.brnih.govresearchgate.net These platforms often utilize disposable cassettes containing the necessary reagents and cartridges for purification, which simplifies the process and minimizes the risk of cross-contamination. bjrs.org.brresearchgate.net

Methodological advancements in automated synthesis have focused on improving radiochemical yields, reducing synthesis time, and simplifying the purification process. researchgate.netnih.gov For example, some methods have been developed to allow for the purification of [¹⁸F]FES using solid-phase extraction (SPE) cartridges instead of high-performance liquid chromatography (HPLC), which can streamline the production process. iaea.orgiaea.orgresearchgate.net The synthesis time for automated procedures is typically in the range of 75 to 90 minutes. bjrs.org.brnih.gov

Microwave heating has also been investigated as a way to accelerate the radiosynthesis of [¹⁸F]FES. nih.gov Compared to conventional heating, microwave-assisted synthesis has been shown to improve the efficiency of both the fluorination and hydrolysis steps, leading to higher radiochemical yields and shorter reaction times. nih.gov

Table 2: Automated Synthesis Platforms and Methodologies

| Platform/Method | Key Features | Radiochemical Yield (Decay Corrected) | Synthesis Time | Reference |

|---|---|---|---|---|

| GE TRACERlab® MXFDG | Uses a chemical kit and disposable cassette; purification via SPE. bjrs.org.brresearchgate.net | ~20% (non-decay corrected) researchgate.net | 75 minutes bjrs.org.brresearchgate.net | bjrs.org.brresearchgate.net |

| Synthra RNplus | Improved yield; reduced acid concentration; SPE purification. nih.gov | 40-45% nih.gov | Not specified | nih.gov |

| Home-built automated module | Two-step, one-pot synthesis; HPLC purification. snmjournals.org | 30-35% snmjournals.org | 75-80 minutes snmjournals.org | snmjournals.org |

| Microwave-assisted synthesis | Rapid heating for fluorination and hydrolysis. nih.gov | Significantly higher than conventional heating nih.gov | ~38 minutes (including HPLC) nih.gov | nih.gov |

Purification and Characterization of Synthetic Products for Research Purity

The successful synthesis of this compound and its analogs necessitates rigorous purification and characterization to ensure the final product is suitable for research purposes. The attainment of high purity is critical, as even minute impurities can significantly alter biological activity and lead to erroneous experimental results. The process involves separating the desired compound from unreacted starting materials, byproducts, and other contaminants, followed by a comprehensive structural and purity analysis.

Purification Techniques:

To achieve the high degree of purity required for research, chemists employ a variety of sophisticated purification techniques. The choice of method depends on the specific properties of the steroid and the nature of the impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the purification of synthetic steroids. nih.govresearchgate.netresearchgate.netnih.gov Semi-preparative HPLC is frequently used to isolate estradiol derivatives, yielding products with a high chemical purity, often exceeding 97%. mdpi.comnih.gov For radiolabeled compounds like 16α-[¹⁸F]fluoroestradiol, HPLC is essential for separating the final product from precursors and achieving high radiochemical purity, which can be above 99%. researchgate.net

Solid-Phase Extraction (SPE): SPE is another powerful method for purifying synthetic steroids, particularly for radiolabeled analogs. nih.gov It offers a simpler and often automated alternative to HPLC for removing impurities. nih.govresearchgate.netosti.gov For instance, a combination of specific SPE cartridges can effectively purify [¹⁸F]fluoroestradiol, ensuring that all purity parameters meet the stringent specifications required for research and clinical applications. nih.govresearchgate.net

Flash Column Chromatography: This technique is often used for the purification of intermediate and final products in steroid synthesis. mdpi.comnih.gov It is particularly useful for separating compounds on a larger scale than HPLC. For example, derivatives of ethinylestradiol have been successfully purified using flash column chromatography with silica (B1680970) gel or C18-reversed phase silica. mdpi.comnih.gov

Crystallization: When applicable, crystallization is an effective method for obtaining highly pure crystalline solids. The process of forming a chloroform (B151607) adduct of a steroid, followed by recovery and recrystallization from a different solvent like methanol, has been used to purify steroid compounds from contaminants. google.com

Characterization and Purity Analysis:

Once purified, the identity and purity of this compound and its analogs must be unequivocally confirmed. A combination of analytical methods is typically employed.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition. mdpi.comnih.gov High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which is critical for confirming the identity of novel compounds. nih.gov Techniques like Electrospray Ionization (ESI)-MS are commonly used for the analysis of steroid derivatives. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the steroid's framework, allowing for unambiguous structure confirmation. mdpi.comnih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): In its analytical mode, HPLC is used to determine the purity of the final product. researchgate.netnih.govnih.gov By comparing the retention time of the main peak with that of a reference standard and analyzing the area of any impurity peaks, the purity can be quantified, often reported as a percentage (e.g., >99%). nih.gov

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that can be used as an alternative method for determining the purity of pharmaceutical-grade raw materials, including steroids. astm.org It measures the heat flow associated with thermal transitions in the material, and the presence of impurities can be detected by a broadening and depression of the melting peak.

The following table summarizes research findings on the purification and characterization of various estradiol derivatives, demonstrating the common methodologies used to ensure research-grade purity.

| Compound/Analog | Purification Method | Characterization Method | Reported Purity/Finding | Reference |

| 16α-[¹⁸F]Fluoroestradiol ([¹⁸F]FES) | Semi-preparative HPLC | - | Well within specifications | nih.gov |

| 16α-[¹⁸F]Fluoroestradiol ([¹⁸F]FES) | Solid-Phase Extraction (SPE) | - | Radiochemical purity > 99% | researchgate.net |

| Estradiol Derivatives (e.g., PEG-EE) | Flash Column Chromatography | HPLC, HR-MS, ¹³C NMR | >99% (HPLC) | nih.gov |

| Estradiol Derivatives (e.g., Glyco-EE) | HPLC | ESI-MS | >99% (HPLC) | nih.gov |

| Anabolic-Androgenic Steroids | - | HPLC-DAD | Certified purity values (e.g., 99.76 ± 0.079%) | researchgate.netnih.gov |

| Compendial Steroids (e.g., Ethinyl Estradiol) | - | Differential Scanning Calorimetry (DSC) | Proven to have superior precision and accuracy | astm.org |

Molecular Recognition and Estrogen Receptor Interaction Dynamics

Ligand Binding Affinity to Estrogen Receptors (ERα and ERβ)

17-Ethynyl-16-fluoroestradiol is recognized for its high binding affinity for estrogen receptors. This affinity is a critical determinant of its biological activity and its effectiveness as a receptor-targeting agent. The introduction of specific chemical groups onto the estradiol (B170435) scaffold significantly enhances its ability to bind tightly within the ligand-binding pocket of the receptors.

Studies have shown that analogs of 16α-fluoroestradiol (FES) featuring a 17α-ethynyl group exhibit an increased relative binding affinity (RBA) for the estrogen receptor compared to FES itself. nih.govnih.gov This enhanced affinity underscores the favorable contribution of the ethynyl (B1212043) substituent to the ligand-receptor interaction. The compound binds competitively to both ERα and ERβ with nanomolar affinity, a testament to its potent estrogenic character. fda.gov

The binding affinity of this compound and related compounds is typically quantified using in vitro competitive binding assays. These assays are fundamental for determining how strongly a ligand binds to a receptor. The standard methodology involves using a radiolabeled form of an estrogen, such as [³H]estradiol or [¹⁸F]16α-fluoroestradiol ([¹⁸F]FES), which has a known high affinity for the receptor.

In these experiments, the receptor source is often derived from lamb or rat uterine cytosol, or from engineered cell lines that express high levels of a specific estrogen receptor subtype (e.g., MCF-7 breast cancer cells for ERα). wisc.edu The unlabeled test compound, this compound, is introduced at varying concentrations to compete with the radiolabeled ligand for the binding sites on the receptor. By measuring the concentration of the test compound required to displace 50% of the bound radioligand (the IC50 value), researchers can calculate its relative binding affinity (RBA). For instance, ethynyl-substituted derivatives of FES have demonstrated IC50 values in the nanomolar range (~1–5 nM), indicating very tight binding.

A critical consideration in these assays is the use of immature female rats for tissue harvesting. nih.govnih.gov This is done to minimize interference from high levels of endogenous estrogens that are present in mature animals and could otherwise compete for receptor binding, skewing the results. nih.gov

The high receptor affinity of this compound is not coincidental but a result of the synergistic effects of its two key substituents. The presence of these groups directly influences the binding energetics of the ligand-receptor interaction.

The 16α-fluoro group itself is known to enhance binding affinity. Compared to the parent molecule estradiol, 16α-fluoroestradiol (FES) demonstrates a significantly higher affinity for ERα. This modification preserves the essential electronic structure of the phenolic A-ring, which is crucial for receptor recognition, while potentially forming favorable interactions within the binding pocket.

Estrogen Receptor Subtype Selectivity and Allosteric Modulation Studies

While this compound binds strongly to estrogen receptors, its interaction with the two major subtypes, ERα and ERβ, is not necessarily identical. Research into the parent compound, 16α-fluoroestradiol (FES), and its analogs indicates a clear preference for one subtype over the other. FES exhibits a 2.3-fold higher affinity for ERα compared to ERβ. This trend of preferential binding is generally observed for FES and its derivatives, which show higher selectivity toward ERα. researchgate.net This subtype selectivity is significant, as ERα and ERβ can mediate different physiological and pathological processes.

The concept of allosteric modulation is also relevant to estrogen receptor function. Allosteric modulation refers to the process where binding at one site on a protein influences the binding or activity at a different site. In the context of ER, the DNA sequence to which the receptor binds, known as the Estrogen Response Element (ERE), can induce specific conformational changes in the receptor. nih.gov These DNA-induced changes allosterically modulate the receptor's shape, which in turn affects its ability to recruit other proteins (coactivators or corepressors) that are essential for gene transcription. nih.gov While this compound itself is a direct, orthosteric ligand that binds to the primary ligand-binding pocket, its interaction stabilizes a specific receptor conformation that is then subject to these further layers of allosteric regulation by DNA and other cellular factors.

Molecular Modeling and Computational Chemistry Approaches to Receptor Binding

To gain a deeper understanding of the precise interactions between ligands like this compound and the estrogen receptor at an atomic level, researchers employ molecular modeling and computational chemistry techniques. These in silico methods complement experimental data and provide valuable insights into the structural basis of ligand binding and selectivity.

Molecular docking is a widely used computational method that predicts the preferred orientation of a ligand when bound to a receptor. plos.org Using the three-dimensional crystal structures of the ERα and ERβ ligand-binding domains, scientists can dock this compound into the binding site. This process helps to visualize key interactions, such as hydrogen bonds between the ligand's hydroxyl groups and specific amino acid residues (like Glutamate and Arginine) in the receptor, as well as hydrophobic interactions that stabilize the complex. plos.org Docking studies can help explain why the fluoro and ethynyl substituents enhance affinity by revealing how they fit within the pocket and interact with nearby amino acids. frontiersin.org

Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-receptor complex. nih.gov These simulations model the movement of every atom in the system over time, providing insights into the stability of the binding pose and the conformational flexibility of both the ligand and the protein. MD simulations can reveal how an agonist like this compound stabilizes a specific "active" conformation of the receptor, which is necessary for initiating downstream signaling, whereas an antagonist might induce a different, "inactive" conformation. nih.gov These computational tools are invaluable for rational drug design and for interpreting the structure-activity relationships observed in experimental binding assays.

Preclinical Pharmacological Characterization and Biological Activity Assessment

In Vitro Biological Activity Studies in Cell Culture Models

In vitro studies using cell culture models have been instrumental in characterizing the biological activity of 17-Ethynyl-16-fluoroestradiol, particularly its interactions with estrogen receptors (ER) and the subsequent cellular effects.

Cellular Uptake and Retention Mechanisms

The cellular uptake of this compound is a critical first step in its biological action. Estrogens are lipophilic and are thought to enter cells passively through diffusion across the cellular membrane. nih.gov Once inside the cell, the compound's retention is largely dictated by its binding to intracellular components. Studies using ER-positive human breast cancer cells, such as MCF-7, have demonstrated that radiolabeled versions of fluoroestradiol derivatives are taken up and retained. nih.govulisboa.pt The prolonged retention within these cells is attributed to the high-affinity binding of the compound to the estrogen receptor, which effectively traps it intracellularly. nih.govresearchgate.net This specific binding and retention are key features that make it a candidate for imaging ER-positive tissues.

Comparative Cellular Responses with Endogenous Estrogens

When compared with the primary endogenous estrogen, estradiol (B170435), fluoroestradiol derivatives often exhibit a comparable or even higher binding affinity for the estrogen receptor. researchgate.net For instance, 16α-[18F]fluoroestradiol (FES) has a high binding affinity for the estrogen receptor. nih.gov In some competitive binding assays using MCF-7 cells, the binding affinity of FES was reported to be about 57% of that of estradiol. nih.gov This high affinity allows it to effectively compete with endogenous estrogens for binding to the receptor, a crucial characteristic for its use as an imaging agent to visualize ER-rich tissues.

In Vivo Tissue Distribution and Pharmacokinetic Profile in Animal Models

Animal models have been essential for understanding the in vivo behavior of this compound, including its distribution among different organs and its pharmacokinetic properties.

Organ-Specific Uptake and Retention Dynamics (e.g., Uterus, Liver, Kidney, Blood, Muscle)

Biodistribution studies in immature female rats have shown that radiolabeled 16α-fluoroestradiol exhibits high and specific uptake in tissues rich in estrogen receptors, such as the uterus and ovaries. nih.govmdpi.com The uptake in the uterus is notably high and sustained. cancer.gov For example, one hour post-injection in immature rats, the uterus-to-blood ratio was found to be high, indicating selective accumulation. cancer.gov

Conversely, non-target tissues like muscle show significantly lower uptake. cancer.govnih.gov The liver demonstrates high initial uptake, consistent with its role as the primary organ for steroid metabolism, followed by clearance. nih.govmdpi.com Blood clearance of the compound is typically rapid. scispace.com This differential uptake, with high retention in target organs and fast clearance from non-target tissues and blood, results in favorable target-to-background ratios for imaging purposes.

Representative Biodistribution of [¹⁸F]16α-fluoroestradiol in Immature Female Rats (% Injected Dose/Gram)

| Organ | 1 Hour Post-Injection |

| Uterus | High and selective uptake |

| Liver | High initial uptake |

| Kidney | Lower than uterus |

| Blood | Low concentration |

| Muscle | Low uptake |

This table provides a qualitative summary based on findings from multiple sources. Specific quantitative values can vary between studies.

Receptor-Mediated vs. Non-Specific Tissue Binding Investigations

To verify that the observed high uptake in target tissues is specifically mediated by estrogen receptors, blocking studies are performed. mdpi.com These experiments involve pre-administering a high dose of a non-radiolabeled estrogen, like estradiol, or an anti-estrogen agent, such as tamoxifen, before injecting the radiolabeled compound. nih.govnih.gov

Results from these studies consistently demonstrate that pre-treatment with a blocking agent significantly reduces the uptake of radiolabeled fluoroestradiol in ER-rich tissues like the uterus. nih.govcancer.govsnmjournals.org This competition for the same receptor binding sites confirms that the accumulation is receptor-mediated. cancer.gov In contrast, the uptake in non-target tissues remains largely unchanged by the blocking dose, indicating that the low levels of accumulation in these areas are non-specific. mdpi.com These investigations are crucial for validating the specificity of compounds like this compound for the estrogen receptor in a complex in vivo system. researchgate.net

Influence of Structural Modifications on In Vivo Distribution

The strategic placement of ethynyl (B1212043) and fluoro groups on the estradiol scaffold significantly influences the in vivo distribution of this compound. These modifications are designed to enhance target tissue uptake and selectivity, which are critical for its application as a positron emission tomography (PET) imaging agent for estrogen receptor (ER)-rich tissues. nih.gov

In preclinical studies using immature rats, 17α-ethynyl-16α-fluoroestradiol demonstrated high uptake selectivity in the uterus, a target tissue rich in estrogen receptors. nih.govillinois.edu The uptake in the uterus was significantly higher than in non-target tissues like blood and muscle, leading to high target-to-blood and target-to-muscle ratios. nih.govillinois.edu This selective uptake is a key characteristic for effective imaging agents, as it allows for clear visualization of ER-positive tissues. nih.gov Specifically, at 1 hour post-injection, 17α-ethynyl-16α-fluoroestradiol exhibited a uterine uptake of 11-13% of the injected dose per gram of tissue. nih.govillinois.edu

The structural modifications also impact the binding of the compound to serum proteins. The 17α-ethynyl group has been shown to lower the binding affinity to serum proteins like α-fetoprotein and sex hormone-binding globulin (SHBG). nih.govillinois.edu This reduced binding to serum proteins can potentially increase the bioavailability of the compound for uptake by target tissues. researchgate.net

It is important to note that while the 17α-ethynyl substitution enhances target tissue selectivity, the stereochemistry at the 17th position is crucial. The 17β-ethynyl analog showed no significant uptake in the uterus, which is consistent with its lower binding affinity for the estrogen receptor. nih.gov This highlights the precise structural requirements for optimal in vivo distribution and target tissue localization.

Table 1: In Vivo Uterine Uptake of Estradiol Analogs in Immature Rats (1 hour post-injection)

| Compound | Uterine Uptake (% ID/g) | Uterus-to-Blood Ratio | Uterus-to-Muscle Ratio |

|---|---|---|---|

| 16α-Fluoroestradiol (FES) | 9% nih.govillinois.edu | - | - |

| 17α-Ethynyl-16α-fluoroestradiol | 11-13% nih.govillinois.edu | 43-149 illinois.edu | 43-149 illinois.edu |

| 11β-Methoxy-16α-fluoroestradiol | 6% illinois.edu | 43-149 illinois.edu | 43-149 illinois.edu |

| 11β-Ethyl-16α-fluoroestradiol | 11-13% illinois.edu | - | - |

Data sourced from preclinical studies in immature rats. The range in ratios for 17α-Ethynyl-16α-fluoroestradiol and 11β-Methoxy-16α-fluoroestradiol reflects the highest selectivities observed.

Metabolic Transformation Pathways of this compound in Preclinical Systems

The metabolic fate of this compound is a critical aspect of its preclinical characterization, as it determines the compound's biological half-life and the formation of active or inactive metabolites.

Identification of Metabolites and Metabolic Stability Studies

Metabolism studies have revealed that this compound exhibits significant metabolic stability, particularly in target tissues. nih.govnih.gov In preclinical models, most of the radioactivity detected in the uterus, an estrogen receptor-rich organ, corresponds to the unmetabolized parent compound. nih.govnih.govillinois.edu This indicates that the compound remains intact within the target tissue, which is a desirable characteristic for a receptor-based imaging agent.

In contrast, the blood shows a rapid and sustained presence of metabolites. nih.govnih.gov This suggests that while the compound is stable in the target tissue, it undergoes metabolic transformation in the circulation and likely in the liver. The muscle tissue exhibits a metabolic profile that is intermediate between that of the uterus and the blood. nih.gov

The primary route of metabolism for estrogens involves oxidation. The introduction of the 17α-ethynyl group is known to block the oxidation of the 17β-hydroxyl group to a ketone with lower receptor affinity, a common metabolic pathway for estradiol. nih.gov This blockage contributes to the enhanced metabolic stability of ethynyl-substituted estrogens.

Role of Specific Enzyme Systems in Metabolism

The metabolism of estrogens, including their synthetic analogs, is primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver. oup.com Specifically, enzymes such as estrogen 2-hydroxylase and 16α-hydroxylase are involved in the biotransformation of estradiol. researchgate.net While specific studies on the enzymatic metabolism of this compound are limited, it is known that fluorination at the C16α position can impede oxidative metabolism by cytochrome P450 enzymes.

The 17α-ethynyl group is thought to diminish the rate at which the compound is converted to polar metabolites and conjugates. researchgate.net This is a key feature that increases the compound's availability for uptake by target tissues. researchgate.net

Impact of Ethynyl and Fluoro Substitutions on Metabolic Fate

The combination of ethynyl and fluoro substitutions on the estradiol molecule has a profound impact on its metabolic fate, contributing to its enhanced stability and suitability as an imaging agent.

The 17α-ethynyl group is a well-established structural modification that significantly reduces the rate of metabolic conversion. researchgate.netdrugbank.com This group sterically hinders the action of enzymes that would typically oxidize the 17-hydroxyl group, thereby prolonging the biological activity and half-life of the compound. nih.gov While some studies suggest the 17α-ethynyl group blocks 16α-hydroxylation, others indicate that 16α-hydroxylated metabolites can still be formed. researchgate.net

The fluorine substitution at the 16α position also plays a crucial role in enhancing metabolic stability. ontosight.aitandfonline.com The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage by oxidative enzymes like cytochrome P450. tandfonline.com This substitution can extend the biological half-life of the compound. researchgate.net Fluorination can also have complex effects, both inhibiting and enhancing biotransformations at different positions on the steroid molecule. researchgate.net

Together, these two modifications create a compound with increased resistance to metabolic degradation, leading to a higher concentration of the parent drug available to bind to estrogen receptors in target tissues. ontosight.ai This enhanced metabolic stability is a key factor in the improved imaging characteristics of this compound compared to its non-substituted counterparts. nih.gov

Structure Activity Relationship Sar Investigations of 17 Ethynyl 16 Fluoroestradiol Analogs

Systematic Modification of Steroid Core and Substituents

Systematic modifications of the 16-fluoroestradiol scaffold have been undertaken to enhance its pharmacological profile. A significant area of investigation has been the introduction of various substituents at key positions on the steroid core, particularly at the C11 and C17 positions, to modulate receptor affinity and pharmacokinetic properties.

Research has focused on the synthesis and evaluation of analogs of 16α-fluoroestradiol (FES), including the introduction of an ethynyl (B1212043) group at the 17α position to create 17α-ethynyl-16α-fluoroestradiol. Further modifications have included the preparation of the 17β-ethynyl epimer to investigate stereochemical effects. nih.gov Additionally, substitutions at the 11β-position with groups such as methoxy (B1213986) and ethyl have been explored. nih.govnih.gov These modifications are designed to alter the electronic and steric properties of the molecule, thereby influencing its interaction with the estrogen receptor and its metabolic stability. The introduction of an 11β-ethyl group, for instance, has been shown to be compatible with high binding affinity.

The rationale behind these substitutions often involves leveraging the known SAR of estradiol (B170435) itself, where certain modifications are known to enhance affinity or selectivity for the estrogen receptor. The combination of the 16α-fluoro and 17α-ethynyl groups, for example, builds upon the established favorable properties of each individual substitution.

Quantitative Analysis of Structure-Binding Affinity Relationships

The affinity of these modified estradiol analogs for the estrogen receptor (ER) is a critical determinant of their biological activity. Quantitative analysis of the structure-binding affinity relationships has revealed important trends.

The introduction of a 17α-ethynyl group to 16α-fluoroestradiol has been shown to increase the relative binding affinity (RBA) for the estrogen receptor compared to the parent compound, FES. nih.govnih.gov Similarly, certain substitutions at the 11β-position can also enhance binding. For instance, analogs with an 11β-ethyl or 11β-methoxy group, in combination with the 17α-ethynyl and 16α-fluoro substitutions, have demonstrated an increased RBA for the ER. nih.gov Conversely, the stereochemistry at the 17-position is crucial, as the 17β-ethynyl analog exhibits a decreased RBA. nih.gov

| Compound | Modification from 16α-fluoroestradiol (FES) | Relative Binding Affinity (RBA) for Estrogen Receptor (vs. FES) |

|---|---|---|

| 17α-ethynyl-16α-fluoroestradiol | 17α-ethynyl group | Increased nih.govnih.gov |

| 17β-ethynyl-16α-fluoroestradiol | 17β-ethynyl group | Decreased nih.gov |

| 11β-ethyl-17α-ethynyl-16α-fluoroestradiol | 11β-ethyl and 17α-ethynyl groups | Increased |

| 11β-methoxy-17α-ethynyl-16α-fluoroestradiol | 11β-methoxy and 17α-ethynyl groups | Increased nih.gov |

| 11β-ethyl-16α-fluoroestradiol | 11β-ethyl group | Increased nih.gov |

| 11β-methoxy-16α-fluoroestradiol | 11β-methoxy group | Decreased nih.gov |

Relationship between Chemical Structure and Pharmacokinetic Parameters in Animal Models

The pharmacokinetic profile of these estradiol analogs is significantly influenced by their chemical structure. Studies in animal models, primarily immature rats, using fluorine-18 (B77423) labeled compounds have provided valuable insights into their tissue distribution and metabolism.

Analogs with high receptor affinity, such as 17α-ethynyl-16α-fluoroestradiol and its 11β-substituted derivatives, exhibit high selective uptake in estrogen target tissues like the uterus. nih.govnih.gov For example, at one-hour post-injection, these compounds show high percentage of injected dose per gram (% ID/g) in the uterus. nih.govnih.gov This high uterine uptake is effectively blocked by co-injection of an excess of unlabeled estradiol, indicating that the uptake is receptor-mediated. nih.gov

A key pharmacokinetic advantage of some of these analogs is their high target-to-blood and target-to-muscle ratios, which are crucial for imaging applications. nih.govnih.gov For instance, certain 17α-ethynyl-16α-fluoroestradiol analogs have demonstrated some of the highest selectivity in terms of uterus-to-blood ratios reported for estrogen radiopharmaceuticals. nih.gov

Metabolism studies have revealed that these compounds are largely unmetabolized in the uterus, which is desirable for receptor-based imaging as it indicates that the radioactivity in the target tissue represents the intact radioligand bound to the receptor. nih.govnih.gov In contrast, the blood shows rapid and extensive metabolism. nih.govnih.gov

| Compound ([18F]-labeled) | Uterine Uptake (% ID/g at 1 hr) | Uterus-to-Blood Ratio at 1 hr |

|---|---|---|

| 17α-ethynyl-16α-fluoroestradiol | 11.2 nih.gov | 154 nih.gov |

| 11β-ethyl-17α-ethynyl-16α-fluoroestradiol | 12.9 nih.gov | 145 nih.gov |

| 11β-methoxy-17α-ethynyl-16α-fluoroestradiol | 9.9 nih.gov | 169 nih.gov |

| 16α-fluoroestradiol (FES) | ~9 nih.gov | Not explicitly stated |

Stereochemical Influences on Receptor Recognition and Biological Efficacy

Stereochemistry plays a profound role in the interaction of these estradiol analogs with the estrogen receptor and their subsequent biological effects. The orientation of substituents, particularly at the C17 position, can dramatically alter receptor binding and in vivo behavior.

A clear example of this is the comparison between the 17α- and 17β-ethynyl epimers of 16α-fluoroestradiol. The 17α-ethynyl analog (17α-ethynyl-16α-fluoroestradiol) exhibits a high affinity for the estrogen receptor and, consequently, high uptake in the uterus. nih.gov In stark contrast, the 17β-ethynyl analog shows a decreased relative binding affinity and displays no significant uptake in the uterus. nih.gov This demonstrates that the α-orientation of the ethynyl group is critical for effective binding to the estrogen receptor and for in vivo target tissue localization.

This stereochemical dependence is a cornerstone of the SAR for this class of compounds and underscores the precise structural requirements for ligand recognition by the estrogen receptor. The rigid and linear nature of the ethynyl group likely imposes specific conformational constraints on the D-ring of the steroid, and only the α-configuration allows for an optimal fit within the ligand-binding pocket of the receptor.

Advanced Analytical and Methodological Approaches in 17 Ethynyl 16 Fluoroestradiol Research

In Vitro Techniques: Cell-Based Assays, Immunoblotting, and Binding Assays

In vitro studies are fundamental to understanding the molecular interactions and cellular effects of 17-Ethynyl-16-fluoroestradiol. These laboratory-based techniques provide a controlled environment to dissect its biological activity.

Cell-Based Assays: The biological activity of this compound is often evaluated using cell-based assays. For instance, studies have utilized estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7, to assess cellular uptake and receptor interaction. nih.govresearchgate.net In these assays, the uptake of radiolabeled this compound can be measured to determine its affinity for and interaction with estrogen receptors within a cellular context.

Immunoblotting: While not extensively detailed in the provided search results for this compound specifically, immunoblotting (also known as Western blotting) is a standard technique used to detect and quantify the expression levels of specific proteins, such as the estrogen receptor, in cells or tissues treated with the compound. This method would be critical in studies investigating how this compound might modulate ER expression levels.

Binding Assays: Receptor binding assays are paramount in determining the affinity of this compound for the estrogen receptor. Competitive binding assays, for example, are used to calculate the relative binding affinity (RBA) of the compound compared to a known ligand, such as estradiol (B170435). Studies have shown that the 17α-ethynyl group can increase the binding affinity for the estrogen receptor. nih.gov The binding specificity of similar fluorinated estradiol derivatives has been confirmed to be highly dependent on an intact ligand-binding pocket of the estrogen receptor. researchgate.netresearchgate.net

In Vivo Imaging Modalities: MicroPET/CT for Small Animal Studies

In vivo imaging techniques are essential for visualizing the biodistribution and target engagement of this compound in a living organism. Micro-Positron Emission Tomography/Computed Tomography (MicroPET/CT) is a powerful, non-invasive imaging modality used in preclinical small animal studies.

When labeled with the positron-emitting radionuclide fluorine-18 (B77423) ([¹⁸F]), this compound becomes a radiotracer for PET imaging. nih.govnih.gov This allows for the real-time visualization and quantification of its uptake in various tissues. Small animal PET/CT imaging has demonstrated the selective uptake of [¹⁸F]this compound in estrogen receptor-rich tissues, such as the uterus, in animal models like immature rats. nih.govnih.gov The high uptake in target tissues, which can be blocked by co-injection of an excess of unlabeled estradiol, confirms the receptor-mediated nature of the accumulation. nih.gov These studies are crucial for evaluating the potential of [¹⁸F]this compound as a PET imaging agent for ER-positive tumors. researchgate.netnih.gov

| Parameter | [¹⁸F]17α-ethynyl-16α-fluoroestradiol | [¹⁸F]16α-fluoroestradiol (FES) |

| Uterine Uptake (%ID/g at 1h) | 11-13% nih.gov | 9% nih.gov |

| Uterus-to-Blood Ratio (at 1h) | 154 nih.gov | - |

| Uterus-to-Muscle Ratio (at 1h) | 43-149 nih.gov | - |

Chromatographic Techniques for Compound Purity and Metabolite Profiling (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the analysis of this compound. These methods are used for purification, determination of radiochemical purity, and the study of its metabolism.

Compound Purity: HPLC is the standard method for determining the chemical and radiochemical purity of synthesized this compound and its radiolabeled counterpart, [¹⁸F]this compound. semanticscholar.orgiaea.org The technique separates the compound of interest from any impurities or unreacted starting materials, ensuring the quality of the substance used in further experiments. semanticscholar.org Reversed-phase HPLC with a C18 column is commonly employed for this purpose. nih.govresearchgate.net

Metabolite Profiling: Understanding the metabolic fate of this compound is critical. Metabolism studies using HPLC have revealed that in target tissues like the uterus, the majority of the radioactivity corresponds to the unmetabolized compound. nih.govnih.gov In contrast, blood samples show a rapid and sustained mixture of metabolites. nih.govnih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and characterizing these metabolites. nih.gov Derivatization with agents like dansyl chloride can be used to enhance the ionization efficiency and sensitivity of detection for ethinylestradiol and its metabolites in biological matrices. researchgate.netfishersci.comsigmaaldrich.comthermofisher.com

Spectroscopic Methods for Structural Elucidation of Synthetic Intermediates and Products

Spectroscopic methods are fundamental for confirming the chemical structure of this compound and its synthetic intermediates. taylorandfrancis.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, is a primary tool for the structural elucidation of organic molecules. rsc.org For fluorinated steroids like this compound, ¹⁹F NMR is particularly valuable. nih.govnih.govdiva-portal.org These techniques provide detailed information about the molecular structure, connectivity of atoms, and stereochemistry.

Future Research Directions and Unexplored Avenues for 17 Ethynyl 16 Fluoroestradiol

Elucidation of Novel Biological Targets Beyond Canonical Estrogen Receptors

The biological effects of estrogens are traditionally attributed to their interaction with the nuclear estrogen receptors, ERα and ERβ, which function as ligand-activated transcription factors. nih.gov While 17-Ethynyl-16-fluoroestradiol is known to bind to these receptors, its full spectrum of biological activity may not be solely explained by these interactions. The future of research on this compound must involve a systematic exploration of its potential non-canonical targets.

A primary candidate for non-canonical signaling is the G protein-coupled estrogen receptor (GPER), formerly known as GPR30. nih.govnih.gov This transmembrane receptor mediates rapid, non-genomic estrogenic effects, activating intracellular signaling cascades like the MAPK and PI3K/Akt pathways. springermedizin.de Studies have shown that both natural estrogens like 17β-estradiol and synthetic compounds can activate GPER. nih.govresearchgate.net Investigating the binding affinity and functional activation of GPER by this compound is a critical next step. This would clarify whether the compound can initiate rapid cellular responses independent of nuclear receptor activity, potentially influencing processes like cell proliferation and migration in various tissues.

Furthermore, the vast family of orphan nuclear receptors presents another unexplored frontier. These receptors have no known endogenous ligands, yet they play crucial roles in physiology and disease. It is conceivable that synthetic steroids like this compound could interact with one or more of these orphan receptors, leading to unanticipated biological effects. High-throughput screening assays could be employed to test the compound against a panel of orphan receptors to identify potential novel interactions. Uncovering such "off-target" activities is essential for a complete mechanistic understanding and for predicting the compound's broader physiological impact.

Development of Advanced Synthetic Routes for Improved Yields and Specificity

The synthesis of complex steroids like this compound typically involves multi-step processes that can be inefficient, costly, and generate significant chemical waste. researchgate.net Future research should focus on developing more advanced, efficient, and sustainable synthetic strategies.

Modern catalytic methods offer a promising avenue for improvement. The introduction of the fluorine atom and the ethynyl (B1212043) group are key synthetic challenges. Recent advances in catalytic fluorination, using transition metals or organocatalysts, could provide more direct and stereoselective ways to install the C16-fluoro group, potentially reducing the number of steps required and improving isomeric purity. nih.govmdpi.comnih.gov Similarly, catalytic methods for C-H functionalization could enable the direct ethynylation of the steroid core, bypassing more traditional and harsher reaction conditions. researchgate.net

Stereoselectivity is paramount, as the spatial orientation of the substituents dramatically influences biological activity. Developing synthetic routes that provide precise control over the stereochemistry at both the C16 and C17 positions is crucial. This would not only improve the yield of the desired isomer but also facilitate the synthesis of stereoisomers for comparative biological evaluation.

Finally, the principles of green chemistry should be integrated into future synthetic designs. researchgate.netresearchgate.net This includes using less hazardous reagents and solvents, exploring biocatalytic steps, and designing processes that are more atom-economical. rsc.orghovione.com For instance, enzymatic transformations could offer highly specific modifications of the steroid scaffold under mild conditions, reducing the need for extensive protecting group chemistry and minimizing environmental impact.

Integration with Multi-Omics Approaches for Comprehensive Mechanistic Understanding

To move beyond a simple receptor-binding profile, a systems-level understanding of the cellular response to this compound is necessary. The integration of multi-omics technologies—transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this comprehensive mechanistic view.

Transcriptomics , through techniques like RNA-sequencing, can provide a global snapshot of the changes in gene expression induced by the compound. nih.gov This would reveal the full suite of genes and signaling pathways modulated by this compound, extending beyond the classically known estrogen-responsive genes. nih.govresearchgate.net Comparing its transcriptomic signature to that of other estrogens could reveal unique patterns of gene regulation.

Proteomics can identify changes in protein abundance and post-translational modifications (such as phosphorylation) that occur in response to treatment. This provides a functional layer of information that complements transcriptomic data, as it directly assesses the molecules that execute cellular functions. Identifying the proteins whose expression or activity is altered can pinpoint the specific cellular machinery affected by the compound.

Metabolomics analyzes the global profile of small-molecule metabolites, offering a direct readout of the biochemical state of a cell or organism. mdpi.com Exposing cells to this compound could reveal significant shifts in metabolic pathways, such as those involved in energy production, lipid metabolism, or nucleotide synthesis. This is particularly relevant as estrogens are known to have profound effects on metabolism.

By integrating these three layers of data, researchers can construct detailed models of the compound's mechanism of action. For example, a transcriptomic change in a metabolic enzyme, confirmed by a proteomic change in its abundance, could be functionally validated by a metabolomic shift in its substrate or product. This holistic approach is essential for a truly comprehensive understanding of the biological impact of this compound.

Exploration of this compound Analogs with Modified Pharmacokinetic Profiles for Research Tools

The structural scaffold of this compound is an excellent starting point for designing novel chemical probes and research tools. By systematically modifying its structure, analogs with tailored pharmacokinetic profiles can be developed for specific research applications, particularly in molecular imaging. acs.orgnih.gov

The metabolic stability and tissue distribution of a steroid are heavily influenced by its substituents. The ethynyl group at C17 is known to increase metabolic stability compared to a simple hydroxyl group. nih.govresearchgate.net Further modifications could be explored, such as adding different functional groups to the ethynyl moiety or altering substituents at other positions on the steroid nucleus (e.g., at C11). nih.govnih.gov These modifications can impact protein binding, lipophilicity, and susceptibility to metabolic enzymes, thereby altering the compound's half-life and biodistribution. nih.govnih.govacs.org

For example, attaching imaging moieties (like fluorophores or positron-emitting isotopes such as Fluorine-18) via linkers of varying lengths and compositions to the steroid core could generate a library of imaging agents. nih.govfrontiersin.org The goal would be to develop probes with high target selectivity and favorable imaging characteristics, such as rapid clearance from non-target tissues to improve the signal-to-noise ratio. nih.gov

A systematic study of the structure-activity relationships (SAR) and structure-pharmacokinetic relationships (SPKR) of these new analogs is essential. nih.govlouisville.edu By correlating specific structural changes with outcomes like receptor binding affinity, metabolic rate, and tissue uptake, predictive models can be built to guide the rational design of next-generation research tools derived from the this compound template.

Below is a data table summarizing the relative binding affinity and target tissue uptake of 17α-ethynyl-16α-fluoroestradiol (FEES) and related analogs, illustrating how structural modifications impact these key parameters.

| Compound | Modification vs. 16α-fluoroestradiol (FES) | Relative Binding Affinity (RBA) for ER (FES = 100) | Uterine Uptake at 1 hr (%ID/g) | Uterus-to-Blood Ratio at 1 hr |

|---|---|---|---|---|

| 16α-fluoroestradiol (FES) | Reference Compound | 100 | ~9.0 | - |

| 17α-ethynyl-16α-fluoroestradiol (FEES) | Addition of 17α-ethynyl group | Increased | 11.2 | 154 |

| 11β-ethyl-FEES | Addition of 11β-ethyl and 17α-ethynyl groups | Increased | 12.9 | 145 |

| 11β-methoxy-FEES | Addition of 11β-methoxy and 17α-ethynyl groups | Increased | 9.9 | 169 |

| 17β-ethynyl-FES | Addition of 17β-ethynyl group (stereoisomer) | Decreased | No uptake | - |

Data compiled from studies on radiolabeled estrogen analogs for PET imaging. nih.govnih.gov RBA indicates the compound's affinity for the estrogen receptor relative to the parent compound FES. Uterine uptake and uterus-to-blood ratio are measures of target tissue selectivity and retention.

Q & A

Basic: What are the key methodological considerations for optimizing the synthesis of 17-Ethynyl-16-fluoroestradiol?

Answer: Synthesis optimization requires evaluating reaction conditions, such as nucleophilic fluorination efficiency and purification protocols. Microwave-assisted synthesis (e.g., 16α-[18F]fluoroestradiol) offers advantages over conventional heating, including reduced reaction time (5–10 minutes vs. 30–60 minutes) and improved radiochemical yield (70–85% vs. 50–60%) . Post-synthesis, high-performance liquid chromatography (HPLC) with C18 reverse-phase columns and UV/radioactive detection ensures radiochemical purity (>95%). Validation should follow USP guidelines, including stability testing under varying pH and temperature conditions .

Advanced: How do structural modifications (e.g., 17α-ethynyl or 11β-ethyl groups) influence receptor binding affinity and tissue selectivity?

Answer: Substituents alter estrogen receptor (ER) binding and serum protein interactions. For instance, 17α-ethynyl substitution increases ER binding affinity by 30–40% compared to unmodified 16α-fluoroestradiol (FES), while 11β-ethyl enhances lipophilicity, raising nonspecific tissue uptake. However, 11β-methoxy groups reduce ER binding by 20% but improve target-to-background ratios (uterus-to-blood ratio: 149 vs. 43 for FES). These effects necessitate comparative biodistribution studies in animal models (e.g., immature rats) to quantify %ID/g and selectivity indices .

Basic: What standardized protocols exist for PET imaging using 16α-[18F]fluoroestradiol in estrogen receptor-positive tumors?

Answer: The SNMMI AUC guidelines recommend administering 5–10 mCi (185–370 MBq) of 16α-[18F]fluoroestradiol intravenously, followed by PET imaging at 60–90 minutes post-injection. Regions of interest (ROIs) should quantify standardized uptake values (SUVs) normalized to lean body mass. Validation requires correlating SUV with in vitro ER assays (r > 0.90) from biopsy samples .

Advanced: How can discrepancies between in vivo PET imaging data and in vitro ER assay results be resolved?

Answer: Discrepancies often arise from ER heterogeneity, post-translational modifications, or partial agonist effects. To address this, perform dual-tracer studies (e.g., 16α-[18F]fluoroestradiol and [18F]FDG) to distinguish ER-specific uptake from metabolic activity. Additionally, use autoradiography on excised tissues to map ER density spatially and correlate with SUVs .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer: Follow OSHA HCS guidelines: wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or synthesis. In case of skin contact, rinse immediately with water for 15 minutes. Store the compound in a locked, temperature-controlled environment (2–8°C), and dispose of waste via EPA-approved chemical disposal services .

Advanced: What metabolic pathways and toxicity profiles should be considered in preclinical studies?

Answer: In rats, 16α-[18F]fluoroestradiol undergoes hepatic glucuronidation, with 80–90% excreted via bile within 2 hours. Toxicity studies should assess acute exposure (LD50 > 500 mg/kg in rodents) and chronic effects on reproductive organs. Monitor for ER-mediated proliferative changes in uterine tissue using histopathology .

Basic: Which analytical techniques are recommended for characterizing this compound purity and stability?

Answer: Use LC-MS for molecular weight confirmation (C20H23FO3, MW 330.4) and NMR (1H/13C) to verify structural integrity. Radiochemical purity (>98%) requires gamma counting with a dose calibrator. Stability studies should test degradation under light, heat (40°C), and acidic conditions (pH 3) over 24–72 hours .

Advanced: How can conflicting data on receptor binding kinetics be reconciled in structure-activity relationship (SAR) studies?

Answer: Apply multivariate analysis to isolate variables (e.g., lipophilicity, protein binding). For example, 17α-ethynyl-FES shows higher ER affinity but lower serum protein binding than FES, which may explain divergent uptake patterns. Use surface plasmon resonance (SPR) to measure on/off rates (kon/koff) and compare with in vivo biodistribution data .

Basic: What strategies are effective for conducting systematic literature reviews on this compound?

Answer: Follow PRISMA guidelines: (1) Define inclusion criteria (e.g., studies on ER-targeted PET tracers); (2) Search PubMed, Scopus, and Web of Science using MeSH terms ("this compound" AND "estrogen receptor"); (3) Assess bias via Cochrane Risk of Tool; (4) Synthesize data using meta-analysis for uptake metrics (e.g., SUVmax) .

Advanced: How can researchers integrate conflicting pharmacokinetic data into predictive models?

Answer: Develop physiologically based pharmacokinetic (PBPK) models incorporating parameters like blood-flow rates, ER density, and metabolic clearance. Calibrate models using animal data (e.g., Sprague-Dawley rats) and validate with human PET datasets. Address contradictions by sensitivity analysis, prioritizing variables with the highest uncertainty indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.